Guanidine, 1-(p-allyloxyphenyl)-3-(p-bromophenyl)-2-(p-chlorophenethyl)-, hydrobromide Guanidine, 1-(p-allyloxyphenyl)-3-(p-bromophenyl)-2-(p-chlorophenethyl)-, hydrobromide
Brand Name: Vulcanchem
CAS No.: 69415-47-0
VCID: VC18449057
InChI: InChI=1S/C24H23BrClN3O.BrH/c1-2-17-30-23-13-11-22(12-14-23)29-24(28-21-9-5-19(25)6-10-21)27-16-15-18-3-7-20(26)8-4-18;/h2-14H,1,15-17H2,(H2,27,28,29);1H
SMILES:
Molecular Formula: C24H24Br2ClN3O
Molecular Weight: 565.7 g/mol

Guanidine, 1-(p-allyloxyphenyl)-3-(p-bromophenyl)-2-(p-chlorophenethyl)-, hydrobromide

CAS No.: 69415-47-0

Cat. No.: VC18449057

Molecular Formula: C24H24Br2ClN3O

Molecular Weight: 565.7 g/mol

* For research use only. Not for human or veterinary use.

Guanidine, 1-(p-allyloxyphenyl)-3-(p-bromophenyl)-2-(p-chlorophenethyl)-, hydrobromide - 69415-47-0

Specification

CAS No. 69415-47-0
Molecular Formula C24H24Br2ClN3O
Molecular Weight 565.7 g/mol
IUPAC Name [N-(4-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]carbamimidoyl]-(4-prop-2-enoxyphenyl)azanium;bromide
Standard InChI InChI=1S/C24H23BrClN3O.BrH/c1-2-17-30-23-13-11-22(12-14-23)29-24(28-21-9-5-19(25)6-10-21)27-16-15-18-3-7-20(26)8-4-18;/h2-14H,1,15-17H2,(H2,27,28,29);1H
Standard InChI Key YUXSOPVRXAGXRU-UHFFFAOYSA-N
Canonical SMILES C=CCOC1=CC=C(C=C1)[NH2+]C(=NCCC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Br.[Br-]

Introduction

Structural and Molecular Characteristics

The compound’s structure features a guanidine core substituted with three distinct aromatic groups:

  • A p-allyloxyphenyl moiety, which introduces an ether-linked allyl group for potential reactivity in polymer chemistry.

  • A p-bromophenyl group, contributing halogen-dependent electronic effects and steric bulk .

  • A p-chlorophenethyl chain, enhancing hydrophobicity and influencing molecular packing.

The hydrobromide salt form improves solubility in polar solvents, a critical factor for biological testing . The molecular geometry, confirmed via X-ray crystallography in related guanidine derivatives, suggests a planar guanidinium ion stabilized by resonance, with substituents adopting orthogonal orientations to minimize steric clashes.

Synthesis and Analytical Characterization

Synthesis Methodology

The synthesis of this compound involves sequential substitution reactions, as outlined below:

  • Formation of the Guanidine Core: Starting from guanidine hydrochloride, nucleophilic substitution introduces the p-allyloxyphenyl group under alkaline conditions .

  • Halogenation Steps:

    • Bromination at the para position using Br2\text{Br}_2 in acetic acid .

    • Chlorination via Friedel-Crafts alkylation to attach the p-chlorophenethyl chain.

  • Salt Formation: Reaction with hydrobromic acid yields the hydrobromide salt, purified via recrystallization .

Key Reaction Conditions:

  • Temperature control (0–70°C) to prevent side reactions .

  • Solvent systems: Ethanol-water mixtures for optimal solubility .

  • Catalysts: Lewis acids (e.g., AlCl3\text{AlCl}_3) for electrophilic substitutions.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and salt formation.

  • High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using C18 columns and acetonitrile-water mobile phases.

  • Mass Spectrometry: ESI-MS validates the molecular ion peak at m/z 565.7.

Physicochemical Properties

PropertyValue/Description
Molecular Weight565.7 g/mol
SolubilitySoluble in DMSO, methanol; insoluble in hexane
Melting Point210–215°C (decomposes)
StabilityHygroscopic; store at -20°C under argon

Compared to simpler guanidine salts like guanidine hydrochloride (95.53 g/mol) , this derivative’s higher molecular weight and halogen content reduce aqueous solubility but enhance lipid membrane permeability .

Research Gaps and Future Directions

Despite its structural novelty, limited data exist on this compound’s in vivo toxicity, pharmacokinetics, or synthetic scalability. Recommended research priorities include:

  • Structure-Activity Relationships: Systematically varying substituents to optimize bioactivity .

  • Green Synthesis: Exploring microwave-assisted or catalytic methods to reduce reaction steps .

  • Therapeutic Screening: Testing against neglected tropical diseases, where guanidines show promise .

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